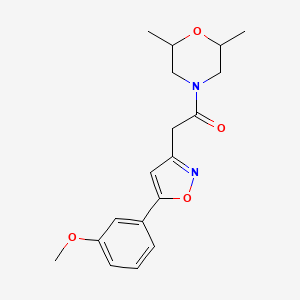
1-(2,6-Dimethylmorpholino)-2-(5-(3-methoxyphenyl)isoxazol-3-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,6-Dimethylmorpholino)-2-(5-(3-methoxyphenyl)isoxazol-3-yl)ethanone is a useful research compound. Its molecular formula is C18H22N2O4 and its molecular weight is 330.384. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(2,6-Dimethylmorpholino)-2-(5-(3-methoxyphenyl)isoxazol-3-yl)ethanone is a synthetic compound characterized by its unique isoxazole structure and morpholine moiety. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be depicted as follows:
- Molecular Formula : C18H24N2O3
- Molecular Weight : 320.39 g/mol
The compound features a morpholine ring that enhances its solubility and bioavailability, making it an interesting candidate for drug development.
Research indicates that this compound exhibits various biological activities through several mechanisms:
- Lysophosphatidic Acid (LPA) Receptor Antagonism : The compound has shown potential as an antagonist to LPA receptors, which are implicated in various pathological conditions including cancer and fibrosis .
- Antioxidant Activity : Preliminary studies suggest that the compound may possess antioxidant properties, which could be beneficial in mitigating oxidative stress-related diseases.
- Anti-inflammatory Effects : The compound's structure suggests potential anti-inflammatory activity, possibly through modulation of inflammatory cytokines.
Biological Activity Data
| Activity | Effect | Reference |
|---|---|---|
| LPA Receptor Antagonism | Inhibition of cell migration | |
| Antioxidant Activity | Reduction in ROS levels | |
| Anti-inflammatory Effects | Decreased cytokine release |
Case Study 1: LPA Receptor Antagonism
In a study investigating the effects of various isoxazole derivatives on LPA receptors, this compound was found to significantly inhibit LPA-induced cell migration in human lung fibroblasts. This suggests a potential role in treating fibrotic diseases such as idiopathic pulmonary fibrosis (IPF).
Case Study 2: Antioxidant Properties
A recent investigation evaluated the antioxidant capacity of the compound using DPPH and ABTS assays. Results indicated that the compound effectively scavenged free radicals, demonstrating significant antioxidant activity comparable to established antioxidants like ascorbic acid.
Case Study 3: Anti-inflammatory Effects
In vitro experiments using macrophage cell lines treated with lipopolysaccharides (LPS) showed that the compound reduced the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings indicate its potential application in inflammatory diseases.
特性
IUPAC Name |
1-(2,6-dimethylmorpholin-4-yl)-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4/c1-12-10-20(11-13(2)23-12)18(21)9-15-8-17(24-19-15)14-5-4-6-16(7-14)22-3/h4-8,12-13H,9-11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZPLBUOLHOYCCU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)CC2=NOC(=C2)C3=CC(=CC=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













